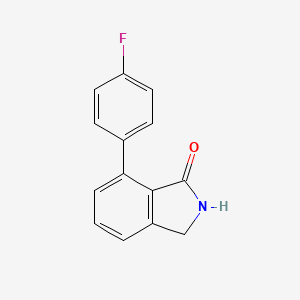

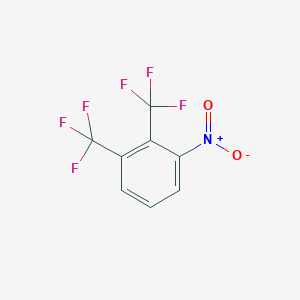

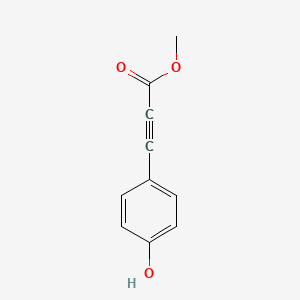

7-(4-Fluorophenyl)isoindolin-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 7-(4-Fluorophenyl)isoindolin-1-one is a derivative of isoindolin-1-one, which is a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for their properties and potential applications.

Synthesis Analysis

The synthesis of isoindolin-1-one derivatives typically involves the formation of the lactam structure, which is a key feature of these compounds. For instance, the synthesis of 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one was achieved with an 85% yield and involved the use of nuclear magnetic resonance, elemental analysis, mass spectrometry, and infrared spectroscopy for characterization . This suggests that similar synthetic routes and characterization techniques could be applicable to the synthesis of 7-(4-Fluorophenyl)isoindolin-1-one.

Molecular Structure Analysis

The molecular structure of isoindolin-1-one derivatives is crucial for their biological activity. The crystal structure of a related compound, 7-(4-fluorophenyl)-5,6,7,14-tetrahydroquinolino[4,3-b]benzo[f]quinolin-6-one, was determined using X-ray diffraction, revealing a monoclinic space group and specific geometric parameters . This information is vital for understanding the three-dimensional conformation of the molecules and their potential interactions with biological targets.

Chemical Reactions Analysis

Isoindolin-1-one derivatives can participate in various chemical reactions, including those that lead to changes in their fluorescence properties. For example, a 7-hydroxy derivative of 3-methyleneisoindolin-1-one exhibited dual emission in different solvents, which was dependent on the solvent's dielectric constant . This indicates that the chemical environment can significantly influence the behavior of these compounds, which is an important consideration for their practical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindolin-1-one derivatives are closely related to their structure and substituents. The anti-inflammatory compound 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one showed stability in different pH environments and did not hydrolyze, indicating good chemical stability . Additionally, the fluorescence properties of 7-hydroxyindazolo[2,3-b]isoquinolin-12(7H)-one derivatives in aqueous solutions were found to be stable across a range of pH values, which is beneficial for their use as fluorescent probes .

科学的研究の応用

Antiproliferative Activity

A novel study on isoindoline derivatives, including N-phenyl-1-iminophenylisoindoline, has shown significant antiproliferative effects. These compounds were synthesized and evaluated for their ability to inhibit cell proliferation in vitro. Among them, certain derivatives exhibited strong non-specific antiproliferative effects across all tested cell lines, while others demonstrated selective effects on specific cell types, such as the HepG2 cell line (Sović et al., 2011).

Structural Analysis

Research on isoindolin-1-one derivatives has contributed to understanding their molecular structure and interaction potential. Studies involving X-ray diffraction and spectroscopy have detailed the planar nature of the isoindolin-1-one unit and its substituents' orientations, providing insights into their stability and reactivity patterns (Zheng & Wu, 2010).

Bioactivity of Isoindolin-1-one Derivatives

Isoindolin-1-one frameworks have been identified in a range of naturally occurring compounds with diverse biological activities. These structures have therapeutic potential for various chronic diseases, and recent synthetic advancements have broadened the scope of 1-isoindolinone chemistry. This underscores the framework's versatility and its role in medicinal chemistry (Upadhyay et al., 2020).

Antibacterial and Antitumor Properties

The synthesis and evaluation of isoindolin-1-one derivatives have led to the discovery of compounds with notable antibacterial and antitumor activities. One study highlighted the preparation of isoindolinyl-quinoline carboxylic acids, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. These compounds were identified as potential leads for the development of new antibacterial agents with a favorable toxicity profile (Hayashi et al., 2002).

Fluorescent Probes and Material Science Applications

Isoindolin-1-one derivatives have also found applications in the development of fluorescent probes and materials science. Novel organoboron complexes based on the isoindolin-1-one framework have been synthesized, exhibiting broad and intense absorption and emission bands. These compounds' high fluorescence quantum yields and photostability make them suitable for various applications in biotechnology and materials science (Gao et al., 2014).

特性

IUPAC Name |

7-(4-fluorophenyl)-2,3-dihydroisoindol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO/c15-11-6-4-9(5-7-11)12-3-1-2-10-8-16-14(17)13(10)12/h1-7H,8H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGLQDFFGQODMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C3=CC=C(C=C3)F)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571343 |

Source

|

| Record name | 7-(4-Fluorophenyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Fluorophenyl)isoindolin-1-one | |

CAS RN |

200049-49-6 |

Source

|

| Record name | 7-(4-Fluorophenyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1339227.png)

![Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1339237.png)

![1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1339248.png)